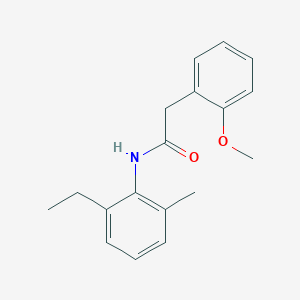

N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)acetamide, also known as EMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. EMMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.4 g/mol. The compound is synthesized through a multi-step process that involves the reaction of 2-methoxybenzoyl chloride with 2-ethyl-6-methylaniline, followed by the addition of acetic anhydride and sodium acetate.

Wissenschaftliche Forschungsanwendungen

Herbicide Metabolism and Environmental Impact

N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)acetamide, commonly known as acetochlor, is extensively studied for its metabolism in various biological systems and its environmental impact. Research by Coleman et al. (2000) reveals that acetochlor, alongside other chloroacetamide herbicides, undergoes complex metabolic processes in both human and rat liver microsomes, leading to the production of potentially carcinogenic compounds. This study highlights the metabolic pathways and the role of cytochrome P450 isoforms in processing these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Soil Interaction and Agricultural Usage

Research by Banks and Robinson (1986) investigates the interaction of acetochlor with soil, particularly focusing on its reception and activity when affected by factors like wheat straw and irrigation. The study finds that soil composition and external environmental factors significantly influence the effectiveness and distribution of acetochlor as an agricultural herbicide (Banks & Robinson, 1986).

Photodegradation in Water

Kochany and Maguire (1994) conducted a study on the photodegradation of metolachlor, a similar compound to acetochlor, in water environments. This research provides insights into how sunlight and water chemistry affect the breakdown of such herbicides, which is essential for understanding their environmental fate and potential impact on aquatic ecosystems (Kochany & Maguire, 1994).

Breakdown Products and Environmental Fate

Graham et al. (1999) explored the transformation of metolachlor in aquatic systems using outdoor tank mesocosms. This study sheds light on the breakdown products of metolachlor, which is closely related to acetochlor, and provides valuable data on their formation patterns and environmental persistence (Graham, Graham, Denoyelles, Smith, Larive, & Thurman, 1999).

Biodegradation and Environmental Remediation

Wang et al. (2015) researched the biodegradation of acetochlor, focusing on the N-deethoxymethylation process by Rhodococcus sp. This study is crucial for understanding how microorganisms can break down acetochlor, offering potential pathways for environmental remediation and reducing the herbicide's impact on ecosystems (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

Eigenschaften

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-4-14-10-7-8-13(2)18(14)19-17(20)12-15-9-5-6-11-16(15)21-3/h5-11H,4,12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSAGBFFPBWSPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CC2=CC=CC=C2OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)

![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)

![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)

![3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)

![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)

![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)